molecular formula C18H20O4 B2671824 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate

Cat. No.: B2671824
M. Wt: 300.3 g/mol
InChI Key: UOUSVOLPRYKHCC-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate is a synthetic derivative based on the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold, a structure of significant interest in medicinal chemistry and chemical biology. This compound serves as a protected analog and a versatile precursor for developing research probes, particularly in neuroscience and metal sensing applications. The core structure is established as a valuable scaffold for the design of potential cholinesterase inhibitors, with related derivatives demonstrating activity comparable to reference drugs like rivastigmine and galantamine in models relevant to Alzheimer's disease . Furthermore, the 6H-benzo[c]chromen-6-one (urolithin) core structure has been identified as a promising template for the development of phosphodiesterase 2 (PDE2) inhibitors . PDE2 inhibition is a compelling target for enhancing neuronal communication and treating central nervous system (CNS) disorders, with some derivatives showing significant neuroprotective effects in cellular models of corticosterone-induced neurotoxicity . The pivalate (trimethylacetate) ester at the 3-position is a key functional modification designed to alter the compound's physicochemical properties, potentially enhancing its cell membrane permeability and stability in biological assays, thereby making it a crucial chemical tool for probing biological mechanisms. The closely related compound, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, has been identified as a highly selective fluorescent "on-off" sensor for Iron (III) . It functions as a selective binding probe where the lactone group in the structure is a critical scaffold for maintaining this sensing capacity . This fluorometric sensing capability, combined with demonstrated cell-penetrative characteristics and low cytotoxicity in neuroblastoma and glioblastoma cells, highlights the utility of this chemical class for intracellular metal detection and cellular imaging .

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-18(2,3)17(20)21-11-8-9-13-12-6-4-5-7-14(12)16(19)22-15(13)10-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUSVOLPRYKHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate is a synthetic compound that belongs to the class of benzochromenes. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C17H18O5C_{17}H_{18}O_{5}, with a molecular weight of 286.32 g/mol. The compound is characterized by its unique structure which includes a benzochromene core and a pivalate ester functional group.

Antioxidant Activity

Research indicates that compounds related to benzochromenes exhibit significant antioxidant properties. A study conducted on various derivatives showed that these compounds could effectively scavenge free radicals and reduce oxidative stress in cellular models. For instance, a related compound demonstrated an IC50 value of 546.0 ± 13.6 μM in the FRAP assay, indicating strong antioxidant potential compared to standard references like BHT (Butylated Hydroxytoluene) .

Anticancer Properties

Several studies have explored the anticancer potential of benzochromene derivatives. For example, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values ranging from 5.19 to 11.72 µM against breast cancer cell lines (MCF-7), showcasing their potential as anticancer agents .

The proposed mechanism by which these compounds exert their biological effects includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, the phosphatidylinositol 3-kinase (PI3K) pathway has been identified as a target for several benzochromene derivatives. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Data Tables

Biological Activity IC50 Value (µM) Reference
Antioxidant (FRAP Assay)546.0 ± 13.6
Cytotoxicity (MCF-7)5.19 - 11.72

Case Studies

  • Antioxidant Efficacy : In a study assessing the antioxidant capacity of various benzochromene derivatives, it was found that those with additional hydroxyl groups exhibited enhanced radical scavenging activity compared to their counterparts without these modifications.
  • Cytotoxicity Assessment : A comprehensive evaluation was conducted on a series of synthesized benzochromene analogs against multiple cancer cell lines including MCF-7 and HeLa cells. The results indicated that modifications at the C-3 position significantly increased cytotoxic effects.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Properties
    Research indicates that compounds similar to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
  • Anti-inflammatory Effects
    Studies have shown that derivatives of this compound can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines, making them candidates for treating chronic inflammatory conditions .
  • Anticancer Activity
    The compound has demonstrated potential in anticancer research. Its structural analogs have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models .

Synthetic Organic Chemistry Applications

  • Synthesis of Urolithin Glucuronides
    The compound serves as a precursor in the synthesis of urolithin glucuronides, which are metabolites with potential health benefits linked to gut microbiota activity. This application highlights its importance in studying metabolic pathways and bioavailability .
  • Regioselective Synthesis
    Recent advancements have showcased methods for the regioselective synthesis of derivatives of this compound. These synthetic routes are essential for producing compounds with tailored biological activities for pharmacological studies .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of the compound exhibited significant DPPH radical scavenging activity. The findings suggest that these compounds may protect against oxidative damage in biological systems .

Case Study 2: Anti-inflammatory Mechanisms

Research published in Phytochemistry explored the anti-inflammatory mechanisms of related compounds. The study found that these compounds could inhibit NF-kB activation and reduce COX-2 expression in vitro, indicating their potential therapeutic role in managing inflammation .

Case Study 3: Anticancer Potential

A comprehensive study investigated the anticancer effects of various benzo[c]chromene derivatives. Results indicated that specific modifications to the structure of this compound enhanced its cytotoxicity against breast cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate with three categories of analogs: (1) pivalamide derivatives, (2) hydroxyl-substituted benzo[c]chromenones, and (3) acylated urolithin derivatives.

Pivalamide Derivatives

The compound (13aS)-9-oxo-11,12,13,13a-tetrahydro-9H-benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepin-3-yl pivalamide (7a) shares a pivaloyl group but differs in its heterocyclic core (triazolodiazepine vs. tetrahydrocoumarin). Key distinctions include:

  • Synthetic Yield : Compound 7a was synthesized in 65% yield via pivaloylation under mild conditions (0°C, 45 minutes), suggesting comparable reactivity for pivalate/pivalamide formation .
  • Physicochemical Properties :
    • Melting Point: 213–215°C for 7a (indicative of crystalline stability due to hydrogen bonding from the amide group).
    • Spectral Data: IR peaks at 1687 cm⁻¹ (amide C=O stretch) vs. ester C=O (~1740 cm⁻¹ expected for the target pivalate).
    • LCMS: m/z 340 [M+H]+ for 7a, which is lighter than the target compound due to differences in core structure .

Hydroxyl-Substituted Benzo[c]chromenones

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (a urolithin analog) and Urolithin B (nonhydrogenated analog) highlight the impact of tetrahydro substitution:

  • Metal-Binding Selectivity: The tetrahydro derivative showed altered fluorescence properties compared to Urolithin B, with reduced selectivity for Iron (III) in aqueous solutions. This suggests that hydrogenation of the chromenone ring may disrupt planar conjugation critical for metal coordination .
  • Solubility : The tetrahydro group likely enhances hydrophobicity, reducing aqueous solubility compared to hydroxylated analogs.

Acylated Urolithin Derivatives

A series of N-acylated benzo[c]chromenones (e.g., compounds 29, 30, 31) provide insights into substituent effects:

Compound Substituent Melting Point (°C) Yield (%) Key Functional Groups
29 Acetamide (methoxy) Not reported 71 8,9-Dimethoxy, acetamide
30 Propionamide Not reported 61 8,9-Dimethoxy, propionamide
31 Butyramide 287–288 61 8,9-Dimethoxy, butyramide
Target Pivalate Pivalate ester Not reported 7,8,9,10-Tetrahydro, pivalate
  • Synthetic Feasibility : Acylation yields for analogs (~60–70%) suggest that pivalate formation is feasible under similar conditions .

Q & A

Q. What are the optimal synthetic routes for 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate, and how can reaction yields be improved?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution (e.g., coupling 6-oxo-benzochromenol derivatives with pivaloyl chloride). Key steps:

  • Step 1 : Activation of the hydroxyl group at position 3 of the benzochromenone core using a base (e.g., K2_2CO3_3) to generate a nucleophilic site .
  • Step 2 : Reaction with pivaloyl chloride in anhydrous conditions (e.g., dry THF) under nitrogen to prevent hydrolysis .
  • Optimization : Use catalysts like Pd(PPh3_3)4_4 for coupling reactions (e.g., Suzuki-Miyaura for analogous structures) and monitor via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzochromenone scaffold and pivalate ester linkage (e.g., carbonyl peaks at ~170 ppm in 13^13C NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected [M+H]+: ~385.4 g/mol based on analogous structures) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve) .

Q. How can researchers design initial biological activity assays for this compound?

  • In vitro screening : Test against cell lines (e.g., cancer, inflammatory models) using MTT assays. Focus on pathways linked to benzopyran derivatives (e.g., NF-κB or MAPK signaling) .
  • Enzyme inhibition : Use fluorogenic substrates to evaluate interactions with esterases or kinases due to the pivalate group’s susceptibility to hydrolysis .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be systematically resolved?

  • Case Example : Low coupling efficiency during pivalate formation.
    • Troubleshooting :

Verify anhydrous conditions (e.g., molecular sieves in solvent).

Screen alternative bases (e.g., DBU vs. K2_2CO3_3) to enhance nucleophilicity .

Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

  • Data Validation : Replicate experiments with internal controls (e.g., known active analogs) to rule out batch variability .

Q. What advanced strategies elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .
  • Molecular Dynamics (MD) Simulations : Model interactions between the benzochromenone core and putative targets (e.g., COX-2 or estrogen receptors) .
  • Metabolomics : LC-MS profiling to track pivalate hydrolysis products and downstream metabolic effects .

Q. How can structural ambiguities (e.g., stereochemistry or tautomerism) be resolved?

  • X-ray Crystallography : Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrin) to determine absolute configuration .
  • Variable Temperature NMR : Detect tautomeric shifts in the oxo group by analyzing 1^1H NMR spectra at 25°C vs. −40°C .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Purity Assessment

TechniquePurposeKey ParametersLimitations
HPLCQuantify purityColumn: C18; Flow rate: 1 mL/min; Detector: UV 254 nmRequires reference standards
TLCMonitor reaction progressMobile phase: EtOAc/hexane (3:7); Visualization: UV 366 nmSemi-quantitative
HRMSConfirm molecular formulaResolution: >30,000; Mode: ESI+Expensive instrumentation

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence
Low yield in esterificationUse activated pivaloyl chloride (e.g., with DCC/DMAP)
Byproduct formationOptimize solvent polarity (e.g., switch from THF to DCM)
Hydrolysis of pivalateStore compound under inert gas (N2_2) at −20°C

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